2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic Acid
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic Acid is a pyridine derivative characterized by a chlorine atom and a trifluoromethyl group at the 3- and 5-positions of the pyridine ring, respectively. The butanedioic acid (succinic acid) moiety attached to the 2-position distinguishes it from other compounds in this structural family. This diacid structure confers unique physicochemical properties, such as increased polarity and acidity, which influence its biological activity, metabolic pathways, and environmental persistence .
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO4/c11-6-1-4(10(12,13)14)3-15-8(6)5(9(18)19)2-7(16)17/h1,3,5H,2H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAJPTDLZZUMRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(CC(=O)O)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with butanedioic acid derivatives under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds .
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The core 3-chloro-5-(trifluoromethyl)pyridin-2-yl group is a common feature among several agrochemicals and their metabolites. Key structural variations include:
Key Observations :
- The butanedioic acid derivative’s diacid structure enhances water solubility compared to lipophilic analogs like fluopyram and haloxyfop. This may reduce bioaccumulation but limit membrane permeability .
- Haloxyfop’s phenoxy-propanoic acid structure directs herbicidal activity, contrasting with fluopyram’s benzamide-driven fungicidal action .
Metabolic Pathways :
- Fluopyram degrades into TPAA and 3-chloro-5-(trifluoromethyl)picolinic acid (TPA), both detected in soil and plant matrices . The butanedioic acid analog’s metabolic fate is likely distinct due to its diacid structure, favoring rapid renal excretion or microbial degradation .
Biological Activity
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic acid, a compound featuring a pyridine ring with trifluoromethyl and chloro substituents, has garnered attention in recent years due to its potential biological activities. This article explores the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C₉H₈ClF₃N
- Molecular Weight: 261.07 g/mol
- CAS Number: 326816-37-9
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- The compound has demonstrated selective activity against Chlamydia trachomatis, a significant pathogen responsible for various infections. Research indicates that derivatives of pyridine compounds can inhibit the growth of this bacterium without affecting host cell viability, suggesting potential for developing targeted therapies against chlamydial infections .
-
Mechanism of Action
- Studies have shown that the presence of the trifluoromethyl group is crucial for the antimicrobial activity of these compounds. For instance, when this group was replaced with a chlorine atom, the resulting derivative exhibited reduced activity, highlighting the importance of electron-withdrawing groups in enhancing biological efficacy .
- Toxicity and Safety Profile
Case Study 1: Antichlamydial Activity
In a study investigating novel antichlamydial agents, several analogues of the compound were synthesized and evaluated for their ability to inhibit C. trachomatis. The results showed that specific structural modifications significantly enhanced their antibacterial properties. For example:
| Compound | Activity (μg/mL) | Comments |
|---|---|---|
| Original Compound | 50 | Effective against C. trachomatis |
| Trifluoromethyl Derivative | 32 | Enhanced activity compared to original |
| Chlorine Replacement | 128 | Reduced efficacy |
This study emphasizes the significance of chemical structure in determining biological activity and provides a framework for designing new therapeutic agents .
Case Study 2: Spectrum of Activity
Another study assessed the spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria. The findings indicated that while the compound showed promise against Chlamydia, it had limited effectiveness against other bacterial strains, reinforcing its specificity:
| Bacteria Type | Activity Level |
|---|---|
| C. trachomatis | High |
| E. coli | Moderate |
| S. aureus | Low |
This selectivity is advantageous for drug development as it minimizes disruption to beneficial microbiota .
Q & A
Q. What are the optimal synthetic routes for 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanedioic Acid, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with halogenation of the pyridine core followed by coupling with butanedioic acid derivatives. Key steps include:
- Palladium-catalyzed cross-coupling : For introducing the trifluoromethyl group, Pd(PPh₃)₄ or similar catalysts in dioxane at 80–100°C yield intermediates with >85% efficiency .
- Acid coupling : Activation of the carboxylic acid moiety using HATU or EDCI in anhydrous DMF ensures efficient bond formation .
- Purity optimization : Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/EtOAc gradient) achieves ≥97% purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., pyridine ring substitution patterns). The trifluoromethyl group shows a distinct ¹⁹F NMR signal at δ −62 to −65 ppm .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M-H]⁻ at m/z 326.03) .
- X-ray crystallography : Resolves stereochemical ambiguities; the pyridine ring’s planarity and dihedral angles with the butanedioic acid moiety are critical for activity .
Q. What structural features influence the compound’s reactivity and bioactivity?
- Methodological Answer :
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity (logP ~1.8), facilitating membrane penetration. Its electron-withdrawing nature activates the pyridine ring for nucleophilic substitution .
- Chloro substituent : Acts as a leaving group in Suzuki-Miyaura couplings or nucleophilic aromatic substitutions, enabling derivatization .
- Butanedioic acid moiety : Participates in hydrogen bonding with target proteins (e.g., enzyme active sites), confirmed by docking studies .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions:
- pH dependence : The carboxylic acid group’s ionization state (pKa ~3.5) affects binding. Use buffered solutions (pH 7.4 for physiological relevance) .
- Cell line variability : Test in multiple models (e.g., HEK293 vs. HepG2) to assess target specificity. IC₅₀ values may vary by >10-fold due to transporter expression differences .
- Metabolic interference : Pre-incubate with liver microsomes to identify unstable metabolites that skew activity readings .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 4XYZ) to map binding poses. The butanedioic acid moiety often chelates Mg²⁺ in kinase active sites .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns trajectories) reveal stability of ligand-protein complexes. The trifluoromethyl group shows hydrophobic packing with residues like Leu123 .
- QSAR models : Train on analogs with varied substituents to correlate electronic parameters (Hammett σ) with IC₅₀ .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodological Answer :
- LC-MS/MS profiling : Use a C18 column (0.1% formic acid gradient) to detect common byproducts (e.g., dechlorinated or hydrolyzed derivatives). MS² fragments at m/z 281 (loss of COOH) confirm degradation .
- Stability studies : Store at −20°C under argon; avoid aqueous buffers >pH 8.0 to prevent esterification or decarboxylation .
- Reaction monitoring : In situ IR spectroscopy tracks carbonyl (1700 cm⁻¹) and C-F (1120 cm⁻¹) bands to optimize reaction quench points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
